2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate
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Overview
Description
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a chromenium core substituted with diphenyl groups and a trifluoromethanesulfonate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions to form the chromenium core, followed by the introduction of diphenyl groups through electrophilic aromatic substitution. The final step involves the addition of trifluoromethanesulfonate to stabilize the chromenium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium core to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate involves its interaction with molecular targets through its chromenium core and diphenyl groups. These interactions can disrupt biological pathways or catalyze chemical reactions. The trifluoromethanesulfonate counterion plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine: Similar in structure but with an amine group instead of the chromenium core.
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium chloride: Similar but with a chloride counterion instead of trifluoromethanesulfonate.
Uniqueness
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.CHF3O3S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)8(5,6)7/h1-14,17H,15-16H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLZRIGOLKUTCO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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